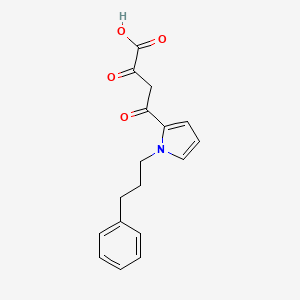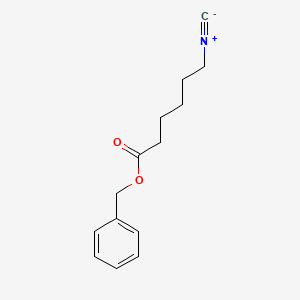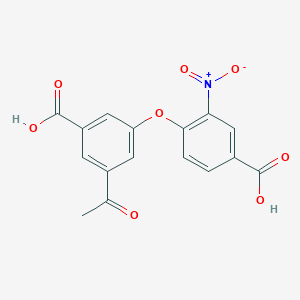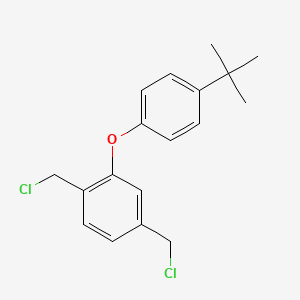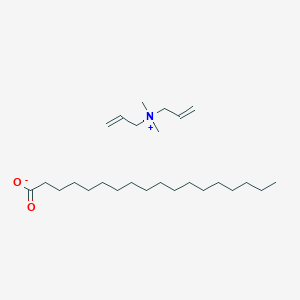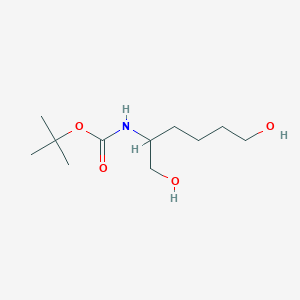
tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate typically involves the reaction of 1,6-dihydroxyhexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process and can be easily removed under mild conditions .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected amines in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be converted into active drugs in the body. This compound can be used to deliver amine-containing drugs in a controlled manner .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine functionality. The carbamate group can be cleaved under acidic or basic conditions to release the free amine. This property makes it useful in various synthetic and biological applications .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl N-(2-isothiocyanatoethyl)carbamate
Comparison: tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate is unique due to the presence of two hydroxyl groups in its structure. This allows for additional functionalization and makes it more versatile compared to other similar compounds. The hydroxyl groups also enhance its solubility in polar solvents, making it easier to handle in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12-9(8-14)6-4-5-7-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPAVBZZQGEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CCCCO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
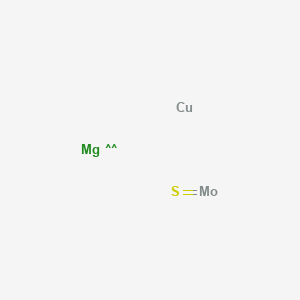
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
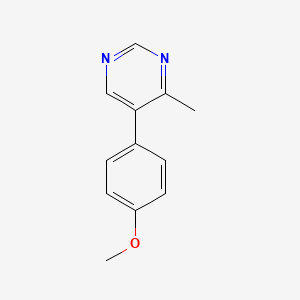
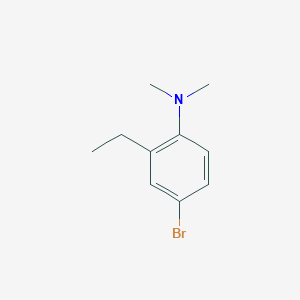
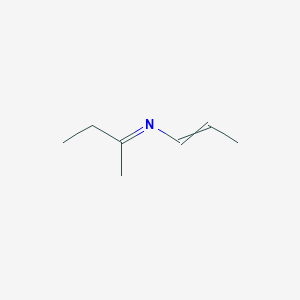
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
